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Foundational

Emprumapimod hydrochloride mechanism of action p38 MAPK

An In-depth Technical Guide to the Mechanism of Action of Emprumapimod Hydrochloride, a Selective p38α MAPK Inhibitor Authored by: A Senior Application Scientist Introduction: The p38 MAPK Signaling Nexus The mitogen-act...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Emprumapimod Hydrochloride, a Selective p38α MAPK Inhibitor

Authored by: A Senior Application Scientist

Introduction: The p38 MAPK Signaling Nexus

The mitogen-activated protein kinase (MAPK) pathways are fundamental signal transduction cascades that convert a wide array of extracellular stimuli into specific cellular responses. Among these, the p38 MAPK pathway is a critical regulator of cellular processes such as inflammation, cell-cycle control, and apoptosis.[1] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2]

Of these, the p38α isoform is predominantly expressed in immune cells and is a central mediator of the inflammatory response. Upon activation by cellular stressors (like UV radiation or osmotic shock) or pro-inflammatory cytokines (such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1)), p38α triggers a downstream cascade that ultimately leads to the synthesis and release of key inflammatory mediators.[3][4] This pivotal role has established the p38α MAPK pathway as a high-value therapeutic target for a range of inflammatory and autoimmune diseases, as well as conditions with an inflammatory component, including certain cancers and cardiovascular disorders.[5][6] Emprumapimod hydrochloride (formerly ARRY-797, also known as PF-07265803) is an orally active, potent, and selective small-molecule inhibitor specifically targeting the p38α MAPK isoform.[7][8] This guide provides a detailed technical exploration of its mechanism of action, supported by methodologies for its characterization.

Compound Profile: Emprumapimod Hydrochloride

Emprumapimod is a highly selective inhibitor of p38α MAPK developed for its potential to modulate inflammatory responses.[9][10]

PropertyValueSource
Chemical Name (S)-N-(1-amino-4-(dimethylamino)-1-oxobutan-2-yl)-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole-6-carboxamide hydrochloride[10]
Molecular Formula C24H30ClF2N5O3[8]
Molecular Weight 509.98 g/mol [8]
CAS Number 765914-60-1 (for parent compound)[9]
Chemical Structure (See below)[11]

(Structure of Emprumapimod parent molecule)



Core Mechanism of Action: Competitive Inhibition of p38α Kinase Activity

The primary mechanism of action for Emprumapimod is its direct inhibition of the p38α kinase. Like many kinase inhibitors, it functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the p38α enzyme, thereby preventing the binding of ATP, which is essential for the kinase to phosphorylate its downstream substrates.[2] This blockade of the active site effectively halts the signal transduction cascade.

The activation of p38 MAPK itself is mediated by upstream dual-specificity kinases, primarily MAPK Kinase 3 (MKK3) and MKK6, which phosphorylate p38α on specific threonine and tyrosine residues (Thr180/Tyr182).[3] By occupying the ATP-binding site, Emprumapimod prevents the autophosphorylation and the phosphorylation of downstream targets, even if the upstream MKKs are active.

p38_pathway cluster_upstream Upstream Activators cluster_target Target Kinase cluster_downstream Downstream Effectors Stimuli Inflammatory Cytokines (TNF-α, IL-1) Cellular Stress (LPS, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38a p38α MAPK MAP2K->p38a phosphorylates (Thr180/Tyr182) p_p38a Phospho-p38α (Active) MK2 MAPKAPK2 (MK2) p_p38a->MK2 phosphorylates p_MK2 Phospho-MK2 (Active) Cytokines TNF-α, IL-6, IL-8 Synthesis p_MK2->Cytokines promotes Emprumapimod Emprumapimod Emprumapimod->p38a Binds to ATP pocket & INHIBITS biochem_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilution of Emprumapimod C Incubate drug and reaction mix A->C B Prepare reaction mix: - Recombinant p38α - Substrate (e.g., ATF2) - ATP B->C D Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP C->D E Add Kinase Detection Reagent to convert ADP to ATP D->E F Measure luminescence (signal is proportional to ADP produced) E->F G Plot luminescence vs. [Emprumapimod] F->G H Calculate IC₅₀ value G->H

Caption: Workflow for a typical biochemical kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay for p38α
  • Compound Preparation: Prepare a 10-point serial dilution of Emprumapimod hydrochloride in a suitable buffer (e.g., 1% DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilution.

  • Enzyme Addition: Add 2.5 µL of a solution containing recombinant human p38α kinase and its specific substrate (e.g., ATF2 peptide) in kinase reaction buffer.

  • Initiation: Add 5 µL of ATP solution to start the reaction. Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of the Emprumapimod concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based Assays: Validating Cellular Efficacy

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to demonstrate that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and produce the desired biological effect.

cell_workflow cluster_endpoints Endpoint Analysis A Culture cells (e.g., PBMCs, RPMI-8226) B Pre-treat with various concentrations of Emprumapimod A->B C Stimulate with an activator (e.g., LPS) B->C D Harvest Supernatant C->D E Lyse Cells C->E F Cytokine Measurement (ELISA for TNF-α, IL-6) D->F G Protein Analysis (Western Blot for p-p38) E->G

Caption: General workflow for cell-based assays to assess p38 inhibitor activity.
Protocol 1: Western Blot for Inhibition of p38 Phosphorylation

This assay provides direct evidence of target engagement within the cell.

  • Cell Culture: Seed human monocytic cells (e.g., THP-1) or other relevant cell lines in 6-well plates and allow them to adhere.

  • Treatment: Pre-incubate the cells with varying concentrations of Emprumapimod hydrochloride for 1 hour.

  • Stimulation: Stimulate the cells with a p38 activator, such as Lipopolysaccharide (LPS, 100 ng/mL), for 15-30 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 (as a loading control).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. The reduction in the p-p38/total p38 ratio indicates target inhibition.

Protocol 2: Cytokine Release Assay via ELISA

This assay measures the functional downstream consequence of p38 inhibition. [7]

  • Cell Culture: Plate peripheral blood mononuclear cells (PBMCs) or a relevant cell line in a 96-well plate.

  • Treatment: Pre-treat cells with a serial dilution of Emprumapimod for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to stimulate cytokine production and incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percent inhibition of cytokine release for each Emprumapimod concentration relative to the LPS-only control to determine the cellular IC₅₀.

Kinase Selectivity Profiling

A critical aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize potential off-target effects and associated toxicities. [12] Objective: To determine the inhibitory activity of Emprumapimod against a broad panel of other protein kinases.

Methodology: A common approach is to screen the compound at a high concentration (e.g., 1-10 µM) against a large panel of purified kinases (e.g., the 468-kinase DiscoverX KINOMEscan™ panel). The percent inhibition is measured. For any kinases that show significant inhibition (e.g., >50%), a full IC₅₀ curve is subsequently generated. The results are often visualized as a dendrogram to show the relationship between the inhibited kinases. A highly selective inhibitor like Emprumapimod would be expected to potently inhibit p38α with significantly less activity (>100-fold) against other kinases, including the closely related p38β, other MAPKs (JNKs, ERKs), and a wide range of unrelated kinases. [13]

Conclusion

Emprumapimod hydrochloride is a potent and highly selective inhibitor of the p38α MAPK isoform. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase's active site, which effectively blocks the phosphorylation of downstream substrates. This leads to a profound suppression of the inflammatory response, primarily through the robust inhibition of pro-inflammatory cytokine synthesis, such as TNF-α and IL-6. [4][7]The characterization of this mechanism relies on a systematic application of biochemical assays to define potency, cell-based assays to confirm target engagement and functional consequences, and comprehensive selectivity profiling to ensure specificity. While its clinical development has faced challenges, the study of Emprumapimod provides a clear and instructive example of the targeted inhibition of a key signaling node in inflammatory disease. [9]

References

  • Newby, L. K., et al. (2014). Losmapimod, a novel p38 mitogen-activated protein kinase inhibitor, in non-ST-segment elevation myocardial infarction: a randomised phase 2 trial. The Lancet, 384(9949), 1187-1195. Retrieved from [Link]

  • Aguilera-Montilla, N., et al. (2022). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. International Journal of Molecular Sciences, 23(23), 15291. Retrieved from [Link]

  • Bachstetter, A. D., et al. (2011). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Scientifica, 2012, 803942. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors. Retrieved from [Link]

  • Henson, P. M., et al. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Cellular Neuroscience, 14, 614957. Retrieved from [Link]

  • Synapse. (n.d.). Emprumapimod - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Zhang, L., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Frontiers in Chemistry, 11, 1267439. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Kumar, S., et al. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current Opinion in Pharmacology, 3(4), 420-427. Retrieved from [Link]

  • Greish, K., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14115. Retrieved from [Link]

  • O'Donoghue, M. L., et al. (2018). Rationale and design of the LosmApimod To Inhibit p38 MAP kinase as a TherapeUtic target and moDify outcomes after an acute coronary syndromE trial. American Heart Journal, 204, 79-87. Retrieved from [Link]

  • Abcam. (n.d.). p38 MAPK alpha ELISA Kit. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4882. Retrieved from [Link]

  • Seldon, P. M., et al. (2001). Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. Journal of Immunology, 167(11), 6542-6551. Retrieved from [Link]

  • Miljković, F., & Bajorath, J. (2019). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. Journal of Medicinal Chemistry, 62(17), 7736-7744. Retrieved from [Link]

  • Byrne, D. P., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 999335. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • van der Steen, A. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 826-841. Retrieved from [Link]

  • Li, Y., et al. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 15(1), 4785. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 6(1), 101-108. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). EMPRUMAPIMOD. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to ARRY-371797 (PF-07265803): A Clinical-Stage p38α MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of ARRY-371797, also known as PF-07265803, an investigati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of ARRY-371797, also known as PF-07265803, an investigational small molecule inhibitor. While the precise chemical structure and molecular weight are not publicly available in the reviewed scientific literature, this document synthesizes the existing body of knowledge from clinical trials and preclinical studies to offer valuable insights for researchers and drug development professionals.

Introduction: Targeting a Critical Stress-Activated Pathway

ARRY-371797 is a potent and selective, orally administered small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway.[1][2] Developed initially by Array BioPharma and later acquired by Pfizer, this compound has been the subject of significant clinical investigation, primarily for its potential therapeutic application in lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), a rare and life-threatening genetic heart condition.[1][3] Although the Phase 3 clinical trial (REALM-DCM) was ultimately discontinued due to futility, the journey of ARRY-371797 provides a valuable case study in targeting the p38 MAPK pathway for cardiovascular diseases.[3]

Chemical and Physical Properties

As of the latest available information, the specific chemical structure, molecular formula, and molecular weight of ARRY-371797 have not been publicly disclosed in scientific publications or patent literature. This is not uncommon for investigational compounds that have not proceeded to market approval.

Mechanism of Action: Intervening in the p38 MAPK Signaling Cascade

The therapeutic rationale for ARRY-371797 is centered on its inhibition of p38α MAPK, a key enzyme in a signaling cascade that responds to cellular stress and inflammation. In the context of LMNA-related DCM, mutations in the LMNA gene are believed to lead to cellular stress, which in turn activates the p38 MAPK pathway.[4]

Prolonged activation of this pathway can have detrimental effects on heart cells, contributing to the pathology of the disease.[5] ARRY-371797 was designed to block the activity of p38α MAPK, thereby preventing the downstream signaling that leads to cellular damage in the heart.[1][5]

The p38 MAPK Signaling Pathway

The following diagram illustrates the central role of p38 MAPK in the cellular stress response and the intended point of intervention for ARRY-371797.

p38_pathway cluster_extracellular Extracellular Stressors cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Stress Cellular Stress (e.g., LMNA mutation) Upstream_Kinases Upstream Kinases Stress->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Downstream_Effectors Downstream Effectors p38_MAPK->Downstream_Effectors Cell_Damage Cellular Damage (in Heart Cells) Downstream_Effectors->Cell_Damage ARRY_371797 ARRY-371797 ARRY_371797->p38_MAPK Inhibition

Figure 1: Simplified signaling pathway of p38 MAPK and the inhibitory action of ARRY-371797.

Clinical Development and Key Findings

ARRY-371797 progressed to a Phase 3 clinical trial, REALM-DCM, for the treatment of symptomatic DCM in patients with an LMNA gene mutation.[3] The primary outcome measure for this study was the change from baseline in the six-minute walk test (6MWT) at 24 weeks, a measure of exercise tolerance and functional capacity.[3]

Summary of Clinical Trial Data
Trial Phase Key Objective Patient Population Primary Endpoint Outcome Reference
Phase 2 Evaluate safety, tolerability, and preliminary efficacy.Symptomatic LMNA-related DCM.Change in 6-minute walk test distance.Showed potential improvement in functional capacity.[1]
Phase 3 (REALM-DCM) Evaluate efficacy and safety.Symptomatic LMNA-related DCM.Change in 6-minute walk test distance at 24 weeks.Trial discontinued due to futility based on an interim analysis.[3]

Despite the discontinuation of the Phase 3 trial, the data generated from the clinical development of ARRY-371797 contribute valuable information to the scientific community regarding the role of p38 MAPK in LMNA-related DCM and the challenges of developing therapies for rare cardiovascular diseases.

Experimental Protocols

While specific synthesis protocols for ARRY-371797 are not publicly available, a general workflow for the evaluation of a novel p38 MAPK inhibitor in a preclinical setting is outlined below. This serves as an illustrative example of the types of experiments that would have been conducted during the development of ARRY-371797.

Illustrative Preclinical Evaluation Workflow

preclinical_workflow cluster_discovery Compound Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Synthesis Chemical Synthesis of ARRY-371797 Analogues Screening High-Throughput Screening (p38 MAPK Inhibition Assay) Synthesis->Screening Cell_Assays Cell-Based Assays (Cytokine Release, etc.) Screening->Cell_Assays Selectivity Kinase Selectivity Profiling Cell_Assays->Selectivity Animal_Models Animal Models of LMNA-related DCM Selectivity->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Tox Toxicology Studies PK_PD->Tox Phase_1 Phase 1 Trials (Safety in Healthy Volunteers) Tox->Phase_1 Phase_2_3 Phase 2/3 Trials (Efficacy in Patients) Phase_1->Phase_2_3

Figure 2: A generalized workflow for the preclinical and clinical development of a targeted inhibitor like ARRY-371797.

Conclusion and Future Perspectives

ARRY-371797 represents a targeted therapeutic approach for a rare genetic cardiovascular disease. While it did not meet its primary endpoint in the Phase 3 trial, the research has significantly advanced the understanding of the p38 MAPK pathway's role in the pathophysiology of LMNA-related DCM. The insights gained from the clinical development of ARRY-371797 will undoubtedly inform future research and the design of next-generation therapies for this and other rare diseases. The lack of publicly available chemical structure information underscores the proprietary nature of drug development, even for compounds that do not reach the market.

References

  • Judge, D. P., et al. (2022). Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy. The American Journal of Cardiology, 181, 123-129. [Link]

  • ClinicalTrials.gov. (2022). A Study of ARRY-371797 (PF-07265803) in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation (REALM-DCM). [Link]

  • MacRae, C. A., et al. (2023). Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study. Circulation: Genomic and Precision Medicine, 16(1), e003730. [Link]

  • ResearchGate. (2023). Long-Term Effectiveness of ARRY-371797 in People With Dilated Cardiomyopathy and a Faulty LMNA Gene: A Plain Language Summary. [Link]

  • Array BioPharma Inc. (2014). Clinical Study ARRAY-797-001. [Link]

  • Garcia-Pavia, P., et al. (2024). REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of ARRY-371797 in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy. Circulation: Heart Failure, 17(7), e011037. [Link]

Sources

Foundational

Emprumapimod's Modulation of IL-6 and TNF-alpha: A Technical Guide to its Mechanism and In Vitro Evaluation

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Emprumapimod's effect on the production of the pro-inflammatory cytokines Interleuk...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Emprumapimod's effect on the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha). We will delve into the core mechanism of action, provide detailed experimental protocols for its evaluation, and offer insights into data analysis and interpretation.

Introduction: Targeting the Hub of Inflammation with Emprumapimod

Emprumapimod (formerly known as PF-07265803 or ARRY-371797) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha. The p38 MAPK signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including stress and inflammatory signals.[1] Consequently, this pathway plays a pivotal role in the synthesis and release of pro-inflammatory cytokines, making it a key therapeutic target for a variety of inflammatory diseases.[2][3]

The overproduction of cytokines such as IL-6 and TNF-alpha is a hallmark of numerous chronic inflammatory and autoimmune disorders.[4] These molecules are central mediators of the inflammatory cascade, contributing to everything from acute phase responses to chronic tissue damage. Emprumapimod's ability to selectively inhibit p38α MAPK positions it as a valuable tool for dissecting the roles of this pathway in inflammatory processes and as a potential therapeutic agent for diseases driven by excessive cytokine production.

The Core Mechanism: How Emprumapimod Suppresses IL-6 and TNF-alpha Production

The production of IL-6 and TNF-alpha is tightly regulated by a complex network of intracellular signaling pathways. A key convergence point for many inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), is the activation of the p38 MAPK cascade.

Upon stimulation of cellular receptors like Toll-like receptor 4 (TLR4) by LPS, a phosphorylation cascade is initiated, leading to the activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates downstream targets, including transcription factors and other kinases. This ultimately results in increased transcription and translation of the genes encoding IL-6 and TNF-alpha.[5]

Signaling Pathway Diagram

p38_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activates Emprumapimod Emprumapimod Emprumapimod->p38_MAPK Inhibits Gene_Expression Gene Expression (IL-6, TNF-α) Transcription_Factors->Gene_Expression Promotes Cytokines IL-6 & TNF-α (Secretion) Gene_Expression->Cytokines Leads to

Caption: p38 MAPK signaling pathway and Emprumapimod's point of intervention.

In Vitro Assessment: A Step-by-Step Protocol

To quantitatively assess the inhibitory effect of Emprumapimod on IL-6 and TNF-alpha production, an in vitro cell-based assay is the gold standard. The following protocol outlines a robust and reproducible method using human peripheral blood mononuclear cells (PBMCs).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PBMC_Isolation 1. Isolate PBMCs from whole blood Cell_Counting 2. Count and assess viability PBMC_Isolation->Cell_Counting Plating 3. Plate cells at desired density Cell_Counting->Plating Pre_incubation 4. Pre-incubate with Emprumapimod Plating->Pre_incubation Stimulation 5. Stimulate with LPS Pre_incubation->Stimulation Incubation 6. Incubate for 4-24 hours Stimulation->Incubation Supernatant_Collection 7. Collect supernatant Incubation->Supernatant_Collection ELISA 8. Perform IL-6 and TNF-α ELISA Supernatant_Collection->ELISA Data_Analysis 9. Analyze data and determine IC50 ELISA->Data_Analysis

Caption: Experimental workflow for assessing Emprumapimod's effect on cytokine production.

Detailed Protocol

Materials:

  • Fresh human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Emprumapimod

  • Human IL-6 and TNF-alpha ELISA kits

  • 96-well cell culture plates

  • Standard laboratory equipment (centrifuge, incubator, pipettes, etc.)

Procedure:

  • PBMC Isolation:

    • Dilute fresh human whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, leaving the mononuclear cell layer (buffy coat) undisturbed.

    • Collect the buffy coat and transfer to a new tube.

    • Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Cell Counting and Plating:

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).

    • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Emprumapimod Treatment:

    • Prepare serial dilutions of Emprumapimod in complete RPMI-1640 medium to achieve the desired final concentrations.

    • Add 50 µL of the Emprumapimod dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the compound.

    • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS. A final concentration of 100 ng/mL is a common starting point for robust cytokine induction.[8]

    • Add 50 µL of the LPS solution to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator. The incubation time can be optimized, but typically ranges from 4 to 24 hours for cytokine production.[3][9] A 6-hour time point is often optimal for TNF-alpha, while IL-6 may continue to accumulate for up to 24 hours.[10]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of IL-6 and TNF-alpha in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions precisely for optimal results.[11][12][13] A general sandwich ELISA protocol involves:

      • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

      • Blocking non-specific binding sites.

      • Adding standards and samples (supernatants) to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating to allow the detection antibody to bind to the captured cytokine.

      • Washing the plate again.

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

Data Interpretation and Presentation

The raw data from the ELISA plate reader will be in the form of absorbance values. To determine the concentration of IL-6 and TNF-alpha in your samples, you will first need to generate a standard curve by plotting the absorbance values of the known standards against their concentrations. A four-parameter logistic (4-PL) curve fit is typically recommended for ELISA data.

Once the standard curve is established, the concentrations of IL-6 and TNF-alpha in your experimental samples can be interpolated from this curve.

To determine the IC50 value of Emprumapimod (the concentration at which it inhibits 50% of the cytokine production), plot the percentage of inhibition against the log of the Emprumapimod concentration. The percentage of inhibition can be calculated as follows:

% Inhibition = 100 * (1 - (Cytokine concentration with Emprumapimod / Cytokine concentration with LPS alone))

The results can be effectively summarized in a table for clear comparison.

Treatment GroupEmprumapimod (nM)IL-6 (pg/mL) ± SD% Inhibition of IL-6TNF-alpha (pg/mL) ± SD% Inhibition of TNF-alpha
Unstimulated Control015.2 ± 3.1N/A25.6 ± 5.4N/A
LPS Control01580.4 ± 120.702250.1 ± 210.30
Emprumapimod0.011264.3 ± 98.520.01800.9 ± 150.219.9
Emprumapimod0.1790.2 ± 65.450.01125.0 ± 95.150.0
Emprumapimod1237.1 ± 22.185.0337.5 ± 30.885.0
Emprumapimod1047.4 ± 8.997.067.5 ± 10.297.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

Emprumapimod is a powerful and specific tool for investigating the role of the p38α MAPK pathway in inflammatory responses. Its potent inhibition of IL-6 and TNF-alpha production makes it an invaluable reagent for in vitro and in vivo studies aimed at understanding the molecular drivers of inflammatory diseases. The methodologies outlined in this guide provide a solid foundation for researchers to explore the immunomodulatory effects of Emprumapimod and other p38 MAPK inhibitors, ultimately contributing to the development of novel anti-inflammatory therapeutics.

References

  • Increased Production of Interleukin-10 and Tumor Necrosis Factor-Alpha in Stimulated Peripheral Blood Mononuclear Cells after Inhibition of S100A12. MDPI. [Link]

  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. MDPI. [Link]

  • Emprumapimod - Drug Targets, Indications, Patents - Synapse. [Link]

  • ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... - ResearchGate. [Link]

  • Small molecule TNF-alpha inhibitors from UCB Pharma display efficacy in arthritis models. Clarivate. [Link]

  • TNF-alpha production inhibitors disclosed at Kangpu Biopharmaceuticals. BioWorld. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]

  • What's the latest update on the ongoing clinical trials related to TNF-α? Synapse. [Link]

  • TNF Pharmaceuticals Announces Positive Clinical Data Supporting Clinical Trial Expansion. Business Wire. [Link]

  • LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. PMC. [Link]

  • Haisco Pharmaceutical describes new TNF-α/TNFR1 interaction inhibitors. BioWorld. [Link]

  • In Silico Identification of a Potential TNF-Alpha Binder Using a Structural Similarity: A Potential Drug Repurposing Approach to the Management of Alzheimer's Disease. Hindawi. [Link]

  • Age-dependent increases in TNF production from human PBMCs by... - ResearchGate. [Link]

  • Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia. PubMed. [Link]

  • Human IL-6 ELISA. Biomedica. [Link]

  • Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Solubilization and Handling of Emprumapimod Hydrochloride (BMS-582949)

Executive Summary Emprumapimod hydrochloride (BMS-582949 HCl) is a high-affinity, selective inhibitor of p38α MAPK. Despite being formulated as a hydrochloride salt—a modification typically employed to enhance aqueous di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Emprumapimod hydrochloride (BMS-582949 HCl) is a high-affinity, selective inhibitor of p38α MAPK. Despite being formulated as a hydrochloride salt—a modification typically employed to enhance aqueous dissolution—the compound exhibits negligible solubility in pure water (< 1 mg/mL).

Successful application of Emprumapimod in biological assays requires a strict solubilization strategy: primary dissolution in anhydrous DMSO followed by controlled dilution. Direct addition of the compound to aqueous media (cell culture medium, saline, or PBS) will result in immediate precipitation ("crashing out"), compromising bioavailability and assay reproducibility. This guide details the physicochemical constraints of the drug and provides validated protocols for stock preparation, in vitro dosing, and in vivo formulation.

Physicochemical Profile & Solubility Benchmarking

The hydrochloride salt form of Emprumapimod improves crystal stability but does not overcome the molecule's intrinsic lipophilicity. The hydrophobic aromatic core dominates the solubility profile, necessitating the use of organic solvents for stock preparation.

Solubility Data Table
Solvent SystemSolubility Limit (25°C)StatusApplication Notes
DMSO (Anhydrous) ≥ 60 - 80 mg/mL Recommended Ideal for Master Stock preparation (10–100 mM).
Water < 1 mg/mLInsolubleDO NOT USE for stock. Causes precipitation.
Ethanol < 1 mg/mLPoorNot recommended for high-concentration stocks.
PBS (pH 7.2) < 0.5 mg/mLInsolubleRequires co-solvents (e.g., DMSO/PEG) to sustain solubility.
Corn Oil Low (Direct)VariableRequires DMSO pre-dissolution (10% DMSO / 90% Oil).[1]

Critical Insight: Researchers often assume "Hydrochloride" implies water solubility. For Emprumapimod, the HCl counterion does not impart sufficient polarity to dissolve in neutral aqueous buffers at stock concentrations.

Protocol: Master Stock Preparation (DMSO)

Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) free of micro-precipitates.

Reagents & Equipment[2]
  • Emprumapimod HCl (Solid powder).

  • DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (stored under desiccant).

  • Vortex mixer.

  • Amber glass vials or polypropylene tubes (DMSO-compatible).

Step-by-Step Methodology
  • Calculate Mass/Volume: Determine the volume of DMSO required to achieve the target concentration.

    • Formula:

      
      
      
    • Note: MW of Emprumapimod HCl ≈ 442.9 g/mol (Verify specific batch MW on CoA; Free base is ~406.5 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder.

    • Technique: Do not add the powder to the solvent; add solvent to the powder to ensure all material is wetted.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

    • Caution: DMSO is hygroscopic.[2] Tightly seal vials to prevent water absorption, which causes compound crystallization over time.

Protocol: In Vitro Dilution (Cell Culture)

Challenge: Diluting the hydrophobic DMSO stock into aqueous culture media triggers local precipitation where the droplet hits the water.

The "Intermediate Dilution" Method

To prevent "shock" precipitation, use a serial dilution step or rapid dispersion technique.

  • Thaw Stock: Thaw DMSO aliquot at room temperature (or 37°C) until fully dissolved. Vortex to ensure homogeneity.

  • Prepare Intermediate (Optional but Recommended):

    • Dilute the Master Stock 1:10 or 1:100 in pure DMSO first to create a working stock (e.g., dilute 10 mM stock to 100 µM in DMSO).

    • Why? This allows you to pipette larger volumes into the media, improving accuracy, while keeping the drug fully solubilized in the pipette tip.

  • Final Dosing:

    • Add the working DMSO stock to the cell culture medium while vortexing the media or swirling rapidly.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

    • Example: Adding 1 µL of 10 mM stock to 1 mL media yields 10 µM drug with 0.1% DMSO.

Protocol: In Vivo Formulation (Animal Studies)

Objective: Create a vehicle that sustains Emprumapimod solubility for oral (PO) or intraperitoneal (IP) administration without clogging needles or precipitating in the gut.

Validated Vehicle Formulation:

  • 10% DMSO (Solubilizer)[3][4][5]

  • 40% PEG300 (Co-solvent)[3]

  • 5% Tween-80 (Surfactant)

  • 45% Saline (Diluent)[3]

Preparation Steps[1][2][3][4][5]
  • Dissolve Drug: Dissolve Emprumapimod HCl in 100% DMSO to 10x the final target concentration. (Solution must be clear).

  • Add PEG300: Add the PEG300 volume to the DMSO/Drug solution.[2] Vortex.

  • Add Tween-80: Add Tween-80. Vortex gently (avoid foaming).

  • Add Saline: Slowly add the saline (0.9% NaCl) last .

    • Crucial: Add saline dropwise while vortexing. If added too fast, the drug may crash out.

  • Final Check: The solution should be clear. If cloudy, sonicate. Use within 24 hours.

Mechanism of Action & Signaling Pathway[7][8][9]

Emprumapimod inhibits p38 MAPK (specifically p38α), a central node in the inflammatory cascade. By blocking p38, it prevents the phosphorylation of downstream effectors like MK2, thereby halting the translation of pro-inflammatory cytokines (TNF-α, IL-6).

G cluster_stimuli Extracellular Stimuli cluster_kinase_cascade MAPK Cascade cluster_drug cluster_effectors Downstream Effectors cluster_outcome Biological Outcome LPS LPS / Stress / Cytokines MAP3K MAP3Ks (TAK1, ASK1) LPS->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (α/β) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 (MAPKAPK2) p38->MK2 Activates TF Transcription Factors (ATF-2, MEF2) p38->TF Activates Drug Emprumapimod (BMS-582949) Drug->p38 High Affinity Binding (Blocks ATP Pocket) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MK2->Cytokines mRNA Stabilization & Translation TF->Cytokines Gene Transcription

Figure 1: Mechanism of Action. Emprumapimod binds p38α, blocking the phosphorylation of MK2 and transcription factors, ultimately suppressing inflammatory cytokine production.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Cloudy Stock Solution Water contamination in DMSO.Use fresh, anhydrous DMSO.[6] Warm to 37°C.
Precipitation in Media Drug added too rapidly or DMSO % too low for high drug load.Use the "Intermediate Dilution" method. Increase vortex speed during addition.
Loss of Potency Freeze-thaw cycles degraded the compound.Discard stock. Use single-use aliquots for future experiments.
In Vivo Toxicity (Vehicle) High DMSO/Surfactant load.Ensure DMSO < 10%. If toxicity persists, reduce Tween-80 to 2% or switch to Corn Oil vehicle.

References

  • MedChemExpress. BMS-582949 hydrochloride Datasheet.[7] Retrieved from

  • Selleck Chemicals. BMS-582949 Solubility and Activity Data. Retrieved from

  • Liu, C., et al. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases.[7] Journal of Medicinal Chemistry, 53(18), 6629-6639.[7]

  • Emami, H., et al. (2015). The effect of BMS-582949, a P38 mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: a multicenter FDG-PET trial.[7] Atherosclerosis, 240(2), 490-496.[7]

  • TargetMol. p38 MAPK Inhibitor Preparation Protocols. Retrieved from

Sources

Application

Preparation of PF-07265803 stock solution for in vitro assays

Technical Guide: Preparation and Handling of PF-07265803 (Emprumapimod) for In Vitro Assays Introduction & Mechanism of Action PF-07265803 (also known as Emprumapimod or ARRY-371797) is a potent, highly selective, orally...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preparation and Handling of PF-07265803 (Emprumapimod) for In Vitro Assays

Introduction & Mechanism of Action

PF-07265803 (also known as Emprumapimod or ARRY-371797) is a potent, highly selective, orally active small-molecule inhibitor of p38α mitogen-activated protein kinase (p38α MAPK) .[1] It has demonstrated clinical relevance in the treatment of LMNA-related dilated cardiomyopathy (DCM) and acute inflammatory conditions [1, 2].

Unlike pan-p38 inhibitors, PF-07265803 exhibits high specificity for the alpha isoform, reducing off-target toxicities. However, its high potency (IC50 ~100 pM in cellular assays) requires rigorous precision in stock preparation to avoid experimental artifacts caused by compound precipitation or solvent cytotoxicity [1].

Critical Warning: This compound is often supplied as a free base or a salt (e.g., hydrochloride). You must verify the specific form on your vial's Certificate of Analysis (CoA) to calculate the correct Molecular Weight (MW) before solubilization.

Physicochemical Profile & Materials

Table 1: Compound Specifications

PropertySpecificationNotes
Compound Name PF-07265803 (Emprumapimod)Formerly ARRY-371797
Formula C₂₄H₂₉F₂N₅O₃Free base formula
Molecular Weight 473.52 g/mol (Free Base)~509.98 g/mol (HCl Salt)CHECK YOUR VIAL. Using the wrong MW causes ~8% error in molarity.
Solubility DMSO: ≥ 10 mMWater: InsolubleHydrophobic. Requires organic solvent for initial stock.
Storage (Solid) -20°C (Long term)Protect from light and moisture.
Storage (Solution) -20°C or -80°CUse single-use aliquots to prevent freeze-thaw degradation.

Required Reagents:

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Use anhydrous DMSO to prevent water absorption, which decreases compound solubility over time.

  • Vessels: Amber glass vials or polypropylene (PP) tubes. Avoid polystyrene (PS), which can be damaged by concentrated DMSO.

Protocol: Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM primary stock solution. A 10 mM stock is ideal as it allows for a 1000x dilution to reach a high-test concentration of 10 µM, keeping the final DMSO concentration at a safe 0.1%.

Step-by-Step Methodology
  • Centrifugation: Before opening, centrifuge the product vial at 5,000 x g for 30 seconds. This ensures all powder is at the bottom and prevents loss upon opening.

  • Weighing (Optional): If the mass is not pre-weighed by the vendor, weigh the powder into a tared amber glass vial. Recommendation: For masses <5 mg, rely on the vendor's stated mass and add volume accordingly to reduce weighing errors.

  • Calculation: Use the formula

    
    
    
    • 
       = Volume of DMSO (mL)
      
    • 
       = Mass of compound (mg)[2]
      
    • 
       = Molecular Weight ( g/mol )[2][3]
      
    • 
       = Desired Concentration (Molar, e.g., 0.01 M for 10 mM)
      

    Example Calculation (Free Base): If you have 5 mg of PF-07265803 (MW 473.52):

    
    
    
  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate for 5 minutes in a water bath (<40°C).

  • Aliquot & Store: Dispense into small aliquots (e.g., 20–50 µL) in PCR tubes or amber microcentrifuge tubes. Store at -80°C.

Workflow Visualization

StockPreparation Start Lyophilized Powder (PF-07265803) Spin Centrifuge Vial (5000xg, 30s) Start->Spin Calc Calculate DMSO Vol (V = m / MW * C) Spin->Calc Mix Add DMSO & Vortex/Sonicate Calc->Mix Check QC Check: Clear Solution? Mix->Check Aliquot Aliquot & Freeze (-80°C) Check->Aliquot Yes Fail Sonicate/Warm (<40°C) Check->Fail No (Particulates) Fail->Check Re-inspect

Figure 1: Workflow for the preparation of PF-07265803 stock solution. Ensure visual clarity before freezing.

Protocol: Serial Dilution for Cellular Assays

Directly adding 100% DMSO stock to cell culture media can cause local precipitation ("crashing out") and cytotoxicity. This protocol uses an Intermediate Dilution Step to ensure homogeneity.

Target: 10-point dose-response curve (Top concentration 10 µM, 1:3 dilution).

  • Preparation of Diluent: Prepare the assay medium (e.g., RPMI + 10% FBS).

  • Intermediate Plate (100x):

    • In a V-bottom 96-well plate, prepare your serial dilution in 100% DMSO first.

    • This keeps the compound soluble during the dilution process.

    • Example: Well 1 contains 1 mM compound in DMSO. Well 2 contains 0.33 mM, etc.

  • Transfer to Assay Plate (1x):

    • Dilute the intermediate stock 1:100 into the cell culture media.

    • Method: Add 1 µL of the 100x DMSO intermediate to 99 µL of media containing cells.

    • Final Result: Top concentration = 10 µM. Final DMSO concentration = 1% (constant across all wells).

Why this matters: If you dilute the compound directly into media serially, the DMSO concentration changes across the row (e.g., 1% in well 1, 0.3% in well 2), introducing a solvent variable that invalidates the IC50 curve.

Dilution Logic Diagram

SerialDilution cluster_Intermediate Step A: Intermediate Dilution (100% DMSO) cluster_Assay Step B: Final Assay Plate (Aqueous Media) Stock 10 mM Stock (100% DMSO) Inter1 1 mM (100x Target) Stock->Inter1 Dilute 1:10 in DMSO Inter2 0.33 mM (100x Target) Inter1->Inter2 Serial 1:3 in DMSO Well1 10 µM (1% DMSO) Inter1->Well1 Transfer 1:100 into Media Inter3 0.11 mM (100x Target) Inter2->Inter3 Serial 1:3 in DMSO Well2 3.3 µM (1% DMSO) Inter2->Well2 Transfer 1:100 into Media Well3 1.1 µM (1% DMSO) Inter3->Well3 Transfer 1:100 into Media

Figure 2: Intermediate dilution strategy to maintain constant DMSO concentration and prevent precipitation shock.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>100 µM) or rapid addition.Use the "Intermediate Plate" method (Fig 2). Do not exceed 100 µM in aqueous media.
Variable IC50 Data DMSO evaporation or freeze-thaw degradation.Use fresh aliquots. Ensure plates are sealed immediately after dispensing.
Unexpected Potency Incorrect MW used (Salt vs. Free Base).Check CoA. Recalculate molarity.
Cell Toxicity DMSO % > 0.5% in sensitive lines (e.g., primary cardiomyocytes).Normalize DMSO to 0.1% or 0.2% across all wells. Include a "Vehicle Only" control.

References

  • Pfizer Inc. (2022).[1][4] Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy.[4] Pfizer Press Release. Link

  • MedChemExpress. (2023). Emprumapimod (PF-07265803) Datasheet. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67411502, Emprumapimod. Link

  • Judge, D. P., et al. (2022).[1] Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy. The American Journal of Cardiology.[1] Link

Sources

Method

Application Note: Western Blot Analysis of p38 MAPK Inhibition by Emprumapimod (BCT-197)

/ Phosphorylation and Functional Silencing Abstract & Core Directive This application note provides a high-fidelity protocol for evaluating the efficacy of Emprumapimod (BCT-197) , a potent, orally active p38 mitogen-act...

Author: BenchChem Technical Support Team. Date: February 2026


/

Phosphorylation and Functional Silencing

Abstract & Core Directive

This application note provides a high-fidelity protocol for evaluating the efficacy of Emprumapimod (BCT-197) , a potent, orally active p38 mitogen-activated protein kinase (MAPK) inhibitor. Unlike standard Western blot protocols, this guide addresses the "Inhibitor Paradox" common to ATP-competitive p38 inhibitors: the phenomenon where drug treatment effectively silences downstream signaling while causing a paradoxical accumulation of phosphorylated p38 (Thr180/Tyr182).

Critical Insight: Researchers relying solely on the disappearance of Phospho-p38 (p-p38) bands to define efficacy will likely misinterpret Emprumapimod activity as a failure. This protocol mandates a Dual-Target Strategy : monitoring p-p38 for upstream activation/stabilization and Phospho-HSP27 (or Phospho-MAPKAPK2) for functional inhibition.

Mechanism of Action & Signaling Pathway[1][2]

Emprumapimod functions as a high-affinity ATP-competitive inhibitor of p38


 and p38

isoforms. By occupying the ATP-binding pocket, it prevents the transfer of phosphate to downstream substrates (e.g., MAPKAPK2).

However, the binding of Emprumapimod can induce a conformational change that protects the activation loop (Thr180/Tyr182) from dephosphorylation by phosphatases (e.g., DUSP1/MKP-1) or prevents the activation of these phosphatases (which often requires p38 catalytic activity). Consequently, the p38 protein remains phosphorylated ("locked" in an active-like state) but catalytically inert.

Pathway Diagram (Graphviz)

p38_Signaling cluster_feedback The Inhibitor Paradox Stress Cellular Stress (LPS, UV, Cytokines) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK (Inactive) MKK->p38 Phosphorylates pp38 Phospho-p38 (Thr180/Tyr182) p38->pp38 Activation Loop Thr180/Tyr182 MK2 MAPKAPK2 (MK2) pp38->MK2 Catalytic Activity Phosphatase Phosphatases (DUSP1/WIP1) pp38->Phosphatase Normally Activates Drug Emprumapimod (BCT-197) Drug->pp38 Competes for ATP (Inhibits Activity) HSP27 HSP27 (Substrate) MK2->HSP27 pHSP27 Phospho-HSP27 (Ser82) HSP27->pHSP27 Response Inflammatory Cytokines pHSP27->Response Phosphatase->pp38 Dephosphorylates

Caption: Emprumapimod blocks downstream signaling (MK2/HSP27) but may stabilize p-p38 by preventing phosphatase-mediated dephosphorylation.

Experimental Design & Controls

To validate Emprumapimod activity, the experiment must include an inducer (to activate the pathway) and a downstream readout.

Recommended Model System
  • Cell Line: THP-1 (Human monocytic cell line) or RAW 264.7 (Murine macrophages).

  • Inducer: Lipopolysaccharide (LPS) (100 ng/mL) or Anisomycin (10 µg/mL).

  • Inhibitor: Emprumapimod (Concentration range: 10 nM – 10 µM). Dissolve in DMSO.

The "Dual-Blot" Validation Matrix
Experimental Conditionp-p38 (Thr180/Tyr182) Statusp-HSP27 (Ser82) StatusInterpretation
Vehicle (DMSO) Low / BasalLow / BasalBaseline
LPS Only (Inducer) High High Pathway Active
LPS + Emprumapimod High (or Increased)Low / Absent Successful Inhibition
Negative Control LowLowSystem Integrity Check

Detailed Protocol

Phase A: Cell Treatment & Lysis

Timing: 2-4 hours treatment + 30 mins lysis

  • Seeding: Seed THP-1 cells at

    
     cells/mL in 6-well plates. Differentiate with PMA if using adherent protocol, or use in suspension.
    
  • Pre-treatment: Add Emprumapimod (or DMSO vehicle) to cells 1 hour prior to stimulation. This ensures the inhibitor occupies the ATP pocket before the kinase is activated.

  • Stimulation: Add LPS (100 ng/mL) and incubate for 30 minutes . (Note: p38 phosphorylation is rapid; 15-30 mins is usually peak).

  • Harvesting (Critical Step):

    • Place cells on ice immediately.

    • Wash 1x with ice-cold PBS containing 1 mM Na

      
      VO
      
      
      
      (Sodium Orthovanadate). Crucial: Prevents dephosphorylation during washing.
    • Lyse in RIPA Buffer supplemented with:

      • Protease Inhibitor Cocktail (1x)

      • Phosphatase Inhibitor Cocktail (1x) - Must contain NaF and Na

        
        VO
        
        
        
        .
      • 1 mM PMSF (add fresh).

  • Clarification: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Collect supernatant.

Phase B: SDS-PAGE & Transfer
  • Quantification: Normalize protein concentration (BCA Assay) to 20-30 µg per lane.

  • Denaturation: Mix with 4x Laemmli Buffer (with

    
    -mercaptoethanol) and boil at 95°C for 5 minutes.
    
  • Electrophoresis: Run on 10-12% SDS-PAGE gel.

  • Transfer: Transfer to PVDF membrane (0.45 µm). Activate PVDF with methanol first.

    • Tip: For p-p38 (38 kDa) and p-HSP27 (27 kDa), a wet transfer (100V, 60 mins) is recommended for optimal retention of small proteins.

Phase C: Immunoblotting

Note: Use TBS-T (Tris-Buffered Saline + 0.1% Tween-20) for all washes.

  • Blocking: Block membrane in 5% BSA in TBS-T for 1 hour at Room Temperature (RT).

    • Why BSA? Milk contains casein, a phosphoprotein that can cause high background with phospho-antibodies.

  • Primary Antibody Incubation (Overnight at 4°C):

    • Target 1: Rabbit anti-Phospho-p38 MAPK (Thr180/Tyr182) [1:1000 in 5% BSA].

    • Target 2 (Efficacy Check): Rabbit anti-Phospho-HSP27 (Ser82) [1:1000 in 5% BSA].

    • Loading Control: Mouse anti-GAPDH or Total p38 [1:5000].

  • Washing: Wash 3 x 10 minutes with TBS-T.

  • Secondary Antibody: HRP-conjugated Anti-Rabbit/Mouse IgG (1:5000) in 5% Milk/TBS-T for 1 hour at RT.

  • Detection: Apply ECL substrate and image.

Workflow Visualization

WB_Protocol cluster_prep Sample Prep cluster_blot Western Blot Step1 Pre-treat: Emprumapimod (1 hr) Step2 Stimulate: LPS (30 min) Step1->Step2 Step3 Lysis: + Phosphatase Inhibitors Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Primary Ab: p-p38 & p-HSP27 (in BSA) Step4->Step5 Step6 Detection: ECL Step5->Step6

Caption: Step-by-step workflow emphasizing pre-treatment and specific lysis conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No p-p38 signal in Positive Control Phosphatase activity during lysis.Ensure Lysis Buffer contains fresh Na

VO

and NaF. Keep samples on ice.
High Background Blocking with Milk (for phospho-Abs).Switch to 5% BSA for blocking and primary antibody incubation.
p-p38 signal increases with Drug Inhibitor Paradox (Expected). This confirms target binding. Check p-HSP27; if p-HSP27 is absent, the drug is working.
No p-HSP27 signal Low expression in cell line.Verify HSP27 expression in your specific cell line; switch to p-MAPKAPK2 (Thr334) as alternative.

References

  • Novartis. (2014). BCT197 (Acumapimod) Investigator Brochure.

  • Rouse, J., et al. (1994). "A novel kinase cascade triggered by stress and heat shock that stimulates MAPKAP kinase-2 and phosphorylation of the small heat shock proteins."[1] Cell, 78(6), 1027-1037.[1]

  • Arthur, J. S., & Ley, S. C. (2013). "Mitogen-activated protein kinases in innate immunity." Nature Reviews Immunology, 13(9), 679-692.

  • Cell Signaling Technology. "Phospho-p38 MAPK (Thr180/Tyr182) Antibody Protocol."

  • Caunt, C. J., & Keyse, S. M. (2013). "Dual-specificity MAP kinase phosphatases (MKPs): shaping the outcome of MAP kinase signalling." The FEBS Journal, 280(2), 489-504.

Sources

Application

Technical Assessment of ARRY-371797 (PF-07265803): Monitoring p38α MAPK Inhibition via MK2 Phosphorylation Status

Introduction & Mechanism of Action ARRY-371797 (also known as PF-07265803 ) is a potent, highly selective, oral small-molecule inhibitor of p38α mitogen-activated protein kinase (p38α MAPK) .[1] While often discussed in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

ARRY-371797 (also known as PF-07265803 ) is a potent, highly selective, oral small-molecule inhibitor of p38α mitogen-activated protein kinase (p38α MAPK) .[1] While often discussed in the context of cardiovascular diseases (specifically LMNA-related dilated cardiomyopathy), its primary biochemical mechanism is the upstream blockade of the p38 MAPK signaling cascade.

To accurately assess the efficacy of ARRY-371797 in a cellular context, researchers must monitor the phosphorylation status of MAPKAPK2 (MK2) . MK2 is the direct, physiological substrate of p38α. When p38α is inhibited by ARRY-371797, it cannot phosphorylate MK2 at its critical activation residues (specifically Thr334). Therefore, p-MK2 (Thr334) serves as the most robust, proximal pharmacodynamic biomarker for ARRY-371797 target engagement.

The Signaling Axis
  • Stimulation: Stressors (e.g., LPS, osmotic stress) activate upstream kinases (MKK3/6).

  • Target: MKK3/6 phosphorylates and activates p38α .

  • Inhibition Point: ARRY-371797 binds p38α, preventing its catalytic activity.

  • Readout: Consequent reduction in MK2 phosphorylation (Thr334) and downstream HSP27 phosphorylation (Ser82).

Pathway Visualization

p38_MK2_Pathway Stimulus Stimulus (LPS/Stress) MKK MKK3/6 Stimulus->MKK p38 p38α MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 (Substrate) p38->MK2 Phosphorylates Inhibitor ARRY-371797 (PF-07265803) Inhibitor->p38 INHIBITS pMK2 p-MK2 (Thr334) MK2->pMK2 Activation HSP27 HSP27 pMK2->HSP27 Phosphorylates pHSP27 p-HSP27 (Ser82) HSP27->pHSP27

Figure 1: The p38/MK2 signaling axis showing the intervention point of ARRY-371797 and the downstream readout (p-MK2).

Experimental Design Strategy

Cell Model Selection
  • THP-1 Monocytes: Highly recommended. They express high levels of p38α and respond robustly to LPS stimulation, providing a high dynamic range for assaying inhibition.

  • PBMCs (Peripheral Blood Mononuclear Cells): Ideal for translational validation.

  • HUVECs: Suitable if studying endothelial inflammation contexts.

Reagent Preparation
  • ARRY-371797 Stock: Dissolve in 100% DMSO to create a 10 mM stock. Store at -80°C. Avoid repeated freeze-thaw cycles.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (O111:B4) is the standard activator for this pathway in immune cells.

Critical Controls
  • Negative Control: DMSO vehicle only (no drug, no LPS). Establishes basal phosphorylation.

  • Positive Control (Max Signal): DMSO + LPS. Establishes maximum phosphorylation (0% inhibition).

  • Reference Inhibitor: SB203580 (10 µM) can be used to validate the assay setup, although ARRY-371797 is the test compound.

Detailed Protocol: Cellular Inhibition Assay

Phase 1: Cell Treatment Workflow

Objective: To treat cells with ARRY-371797 and capture the precise moment of maximal MK2 phosphorylation.

  • Seeding:

    • Seed THP-1 cells at

      
       cells/mL in 6-well plates using RPMI-1640 + 10% FBS.
      
    • Expert Tip: If using adherent cells, ensure they are 70-80% confluent. Over-confluency can dampen stress signaling.

  • Starvation (Optional but Recommended):

    • Replace medium with low-serum (0.5% FBS) or serum-free medium 4–12 hours prior to the experiment. This lowers basal p-MK2 levels, improving the signal-to-noise ratio upon stimulation.

  • Drug Pre-treatment (Critical Step):

    • Prepare a serial dilution of ARRY-371797 in culture medium (e.g., 0.1 nM to 10 µM).

    • Add the drug to the cells. Ensure the final DMSO concentration is consistent across all wells (typically <0.1%).

    • Incubate for 60 minutes at 37°C.

    • Why? This allows the inhibitor to permeate the cell and reach equilibrium binding with intracellular p38α before the pathway is triggered.

  • Stimulation:

    • Add LPS to a final concentration of 100 ng/mL (or 1 µg/mL depending on lot potency).

    • Incubate for exactly 30 minutes .

    • Why 30 mins? p38 activation peaks at 15-20 mins; MK2 phosphorylation peaks slightly later (20-30 mins) and then declines due to phosphatase activity.

  • Termination:

    • Place plates immediately on ice.

    • Aspirate medium and wash once with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

Phase 2: Lysis and Protein Extraction

Objective: Solubilize proteins while completely halting phosphatase activity.

  • Lysis Buffer Composition (RIPA Modified):

    • 50 mM Tris-HCl (pH 7.4)

    • 150 mM NaCl

    • 1% NP-40

    • 0.25% Sodium Deoxycholate

    • 1 mM EDTA

    • Inhibitors (Add Fresh):

      • 1x Protease Inhibitor Cocktail

      • Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) OR 1 mM Na3VO4 + 10 mM NaF + 10 mM Beta-glycerophosphate.

      • Expert Insight: MK2 is rapidly dephosphorylated by PP2A. Without high concentrations of phosphatase inhibitors, the signal will be lost during lysis.

  • Lysis Procedure:

    • Add 100–150 µL of ice-cold lysis buffer per well (6-well plate).

    • Scrape cells and transfer to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 20 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate).

  • Quantification:

    • Determine protein concentration using a BCA Protein Assay. Normalization is crucial for IC50 accuracy.

Protocol: Western Blot Detection[6][7][8][9][10]

Electrophoresis & Transfer[6]
  • Load: 20–30 µg of total protein per lane.

  • Gel: 10% SDS-PAGE gel (MK2 is ~45-50 kDa).

  • Transfer: Nitrocellulose or PVDF membrane.

Antibody Strategy

To prove inhibition, you must normalize the phosphorylated signal against the total protein level.

TargetPrimary Antibody RecommendationDilutionRationale
Phospho-MK2 Rabbit anti-Phospho-MAPKAPK-2 (Thr334 )1:1000Detects active MK2 (p38-dependent site).
Total MK2 Mouse anti-MAPKAPK-2 (Total)1:1000Normalization control.
Phospho-HSP27 Rabbit anti-Phospho-HSP27 (Ser82 )1:1000Downstream functional readout (optional).
GAPDH/Actin Mouse anti-GAPDH1:5000Loading control.
Detection Workflow
  • Blocking: 5% BSA in TBST for 1 hour at RT.

    • Note: Do not use non-fat dry milk for phospho-antibodies, as casein can interfere with phospho-specific detection (high background).[2]

  • Primary Incubation: Overnight at 4°C with gentle rocking.

  • Washing: 3 x 10 mins with TBST.

  • Secondary Incubation: HRP-conjugated secondary antibodies (1:5000) for 1 hour at RT.

  • Imaging: ECL substrate. Ensure exposure is within the linear range (no saturated bands).

Data Analysis & IC50 Calculation

Densitometry
  • Quantify band intensity for p-MK2 and Total MK2 using ImageJ or equivalent software.

  • Calculate the Ratio:

    
    .
    
Calculating % Inhibition

Normalize the ratio against your controls:



  • 
    : Ratio of the drug-treated sample.
    
  • 
    : Ratio of the LPS-stimulated (No Drug) control.
    
  • 
    : Ratio of the Unstimulated (DMSO only) control.
    
IC50 Curve Fitting

Plot log[Inhibitor Concentration] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation) to determine the IC50.

Experimental Workflow Diagram

Experimental_Workflow Step1 1. Cell Seeding (THP-1 or PBMCs) Step2 2. Starvation (Low Serum, 4-12h) Step1->Step2 Step3 3. Pre-Treatment Add ARRY-371797 (1h) Step2->Step3 Step4 4. Stimulation Add LPS (30 min) Step3->Step4 Step5 5. Lysis + Phosphatase Inhibitors Step4->Step5 Step6 6. Western Blot Probe: p-MK2 (Thr334) Step5->Step6 Step7 7. Analysis Calculate IC50 Step6->Step7

Figure 2: Step-by-step experimental workflow for assessing MK2 phosphorylation inhibition.

Troubleshooting & Validation

IssuePossible CauseSolution
No p-MK2 signal in Positive Control Insufficient stimulation or phosphatase activity.Check LPS potency. Ensure lysis buffer contains fresh Vanadate/NaF. Process samples strictly on ice.
High Background Blocking with milk or old antibody.Use 5% BSA for blocking. Use fresh primary antibody.
No Inhibition observed Drug degradation or incorrect timing.Use fresh ARRY-371797 stock. Ensure 1h pre-incubation. Check if cells are resistant (drug pumps).
Total MK2 levels vary Uneven loading or drug toxicity.Check BCA assay accuracy. Assess cell viability (MTS assay) to ensure drug isn't killing cells at high doses.

References

  • Pfizer Inc. (2023).[3] Clinical Study Results: ARRY-371797 in LMNA-Related Dilated Cardiomyopathy. Retrieved from

  • NIH National Library of Medicine. (2023). Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study. Retrieved from

  • Abcam. (2024). Western blot for phosphorylated proteins protocol. Retrieved from

  • Bio-Rad. (2024). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from

  • ResearchGate. (2006). MAPK-activated protein kinase-2 (MK2)-mediated formation and phosphorylation-regulated dissociation of the signal complex. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Preventing Emprumapimod precipitation in aqueous cell media

Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals utilizing Emprumapimod (PF-07265803), a potent and selective p38α MAPK inhibitor.[...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals utilizing Emprumapimod (PF-07265803), a potent and selective p38α MAPK inhibitor.[1] As Senior Application Scientists, we understand that realizing the full potential of a novel compound in your experiments requires meticulous attention to its handling and behavior in vitro.

A common challenge encountered with hydrophobic small molecules like Emprumapimod is their tendency to precipitate out of aqueous solutions, such as cell culture media. This guide provides in-depth, field-proven insights and step-by-step protocols to help you understand, prevent, and troubleshoot precipitation, ensuring the integrity and reproducibility of your experimental results.

Understanding the Problem: The Science of Emprumapimod Precipitation

Emprumapimod, like many kinase inhibitors, is a complex organic molecule with low intrinsic water solubility. Precipitation is a physicochemical event where a dissolved substance transitions into a solid phase. This typically occurs when the concentration of the compound exceeds its solubility limit in a given solvent or solution.

The primary cause of Emprumapimod precipitation in cell culture is the drastic change in solvent environment when a concentrated stock solution (usually in 100% DMSO) is diluted into the complex, aqueous environment of the cell culture medium. Several factors contribute to this "solvent-shift" precipitation:

  • Polarity Mismatch: Emprumapimod is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the highly polar, aqueous environment of cell media.

  • Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and proteins (from serum). These components can alter the ionic strength and pH of the solution, further reducing the solubility of the compound.[2][3]

  • Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) and local pH variations can decrease compound solubility.[2]

  • Supersaturation: The initial dilution can create a temporary, unstable supersaturated state. The compound will then rapidly crash out of solution to reach its lower, equilibrium solubility.

This guide will walk you through the best practices to manage these factors effectively.

p38 MAPK Signaling Pathway Context

To appreciate the importance of maintaining Emprumapimod solubility, it's crucial to understand its biological target. Emprumapimod inhibits p38 MAPK, a key kinase in signaling cascades that regulate cellular responses to stress and inflammation, including the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] Inaccurate dosing due to precipitation can lead to a misinterpretation of its effects on this pathway.

p38_MAPK_Pathway Stress Cellular Stress (UV, Osmotic Shock, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Emprumapimod Emprumapimod Emprumapimod->p38 INHIBITS Response Cellular Response (Inflammation, Apoptosis, Cytokine Production) Substrates->Response

Caption: The p38 MAPK signaling cascade and the inhibitory action of Emprumapimod.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How should I prepare my initial stock solution of Emprumapimod?

Answer: Proper stock solution preparation is the critical first step.

  • Recommended Solvent: Use 100% high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Emprumapimod exhibits excellent solubility in DMSO, up to 100 mg/mL (211.18 mM).[1]

  • Recommended Concentration: Prepare a high-concentration stock, typically between 10 mM and 50 mM. A higher concentration stock minimizes the volume of DMSO introduced into your cell culture, reducing potential solvent toxicity.

  • Dissolution Technique: To ensure complete dissolution, briefly vortex the solution and, if necessary, use an ultrasonic bath for 5-10 minutes. Visually inspect the solution against a light and dark background to confirm no particulates are present.

  • Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Q2: I've prepared my stock solution. What is the correct way to dilute it into my cell culture media?

Answer: The dilution step is where precipitation most often occurs. The key is to avoid rapid changes in solvent conditions.

  • The "Serial Dilution" or "Intermediate Dilution" Method: Never add your highly concentrated DMSO stock directly into the full volume of your aqueous media. This shock will almost certainly cause precipitation.[6] Instead, perform an intermediate dilution step.

    • First, dilute your DMSO stock into a small volume of serum-free media or PBS to create an intermediate concentration (e.g., 100x or 1000x your final desired concentration).

    • Pipette this intermediate solution directly into your final culture volume, mixing gently but thoroughly. The presence of proteins in serum can sometimes help stabilize the compound, so adding it to serum-containing media at this final step can be beneficial.

Q3: What is the maximum final DMSO concentration I can use in my cell culture?

Answer: This is highly cell-type dependent. While many robust cell lines tolerate DMSO up to 0.5% (v/v), sensitive cells like primary neurons or stem cells may show stress or differentiation at concentrations above 0.1%.[7] It is best practice to keep the final DMSO concentration as low as possible, ideally ≤0.1%, and to include a vehicle control (media with the same final concentration of DMSO) in all experiments.[8][9]

Cell Culture Condition Recommended Max. Final DMSO % (v/v) Rationale
General/Robust Cancer Cell Lines 0.5%Generally tolerant, but verification is recommended.
Sensitive Cell Lines (e.g., Primary Cells, Stem Cells) 0.1%Higher concentrations can induce toxicity, differentiation, or off-target effects.
Long-Term Assays (> 72 hours) ≤ 0.1%Cumulative toxicity effects of DMSO are more pronounced over longer incubation periods.
Q4: I see a cloudy haze or small crystals in my media after adding Emprumapimod. What should I do?

Answer: This indicates precipitation. Do not proceed with treating your cells, as the actual concentration of the soluble, active compound is unknown.

  • Immediate Action: Attempt to resolubilize the compound. Gently warm the media to 37°C for 10-15 minutes with occasional, gentle swirling.[10] Mild sonication can also be attempted, but be cautious as this can damage media components.

  • If Unsuccessful: The best course of action is to discard the precipitated media and prepare it again. Re-evaluate your dilution protocol. You may need to lower the final concentration of Emprumapimod or use a more gradual, multi-step intermediate dilution.

  • Root Cause Analysis: Was the stock solution fully dissolved? Was the dilution performed too quickly? Is the final concentration of Emprumapimod too high for its solubility limit in your specific media?

Q5: My desired experimental concentration of Emprumapimod keeps precipitating. Are there any advanced methods to improve its solubility?

Answer: Yes. If you are consistently facing precipitation at your target concentration, you can explore the use of solubilizing excipients.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble drugs like Emprumapimod, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its apparent solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[11]

  • Considerations: When using cyclodextrins, it is essential to run appropriate controls to ensure the cyclodextrin itself does not affect your cellular model. The complexation process may also influence the effective concentration of the free drug available to the cells.[12]

Experimental Protocols & Workflows
Protocol 1: Preparation of a 20 mM Emprumapimod Stock Solution
  • Preparation: Allow the vial of solid Emprumapimod (M.W. 473.4 g/mol ) and a new vial of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: To prepare 1 mL of a 20 mM stock solution, you will need 9.47 mg of Emprumapimod.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the Emprumapimod powder.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes.

  • Sonication (If Necessary): If any solid particles remain, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is completely clear.

  • Verification: Visually inspect the solution for clarity.

  • Storage: Prepare single-use aliquots (e.g., 20 µL) in sterile, low-protein-binding microcentrifuge tubes. Store immediately at -80°C.

Workflow for Dilution and Troubleshooting

The following diagram outlines the decision-making process for preparing and using Emprumapimod in cell culture.

Emprumapimod_Workflow start Start: Need to Treat Cells with Emprumapimod prep_stock Prepare High-Concentration Stock in 100% DMSO (e.g., 20 mM) start->prep_stock intermediate_dilution Perform Intermediate Dilution in Serum-Free Media or PBS (e.g., to 100µM) prep_stock->intermediate_dilution final_dilution Add Intermediate Dilution to Final Culture Volume intermediate_dilution->final_dilution visual_check Visually Inspect Media for Clarity final_dilution->visual_check clear Solution is Clear visual_check->clear Yes precipitate Precipitation Observed (Cloudy/Crystals) visual_check->precipitate No treat_cells Proceed to Treat Cells. Include Vehicle Control. clear->treat_cells troubleshoot Troubleshoot: Warm to 37°C or Use Mild Sonication precipitate->troubleshoot end Experiment Complete treat_cells->end resolubilized Resolubilized? troubleshoot->resolubilized resolubilized->clear Yes discard Discard Media. Re-prepare using a lower final concentration or advanced method. resolubilized->discard No discard->start

Caption: Decision workflow for preparing Emprumapimod working solutions.

References
  • MOLNOVA. Emprumapimod Synonyms.
  • Synapse. Emprumapimod - Drug Targets, Indications, Patents.
  • MedChemExpress. Emprumapimod hydrochloride (PF-07265803 hydrochloride) | p38α Inhibitor.
  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
  • MedChemExpress. Imisopasem manganese (M40403) | Manganese Superoxide Dismutase Mimetic.
  • G. Popescu-Pelin, et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • A. A. Khan, et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central.
  • Sigma-Aldrich. How to Use Inhibitors.
  • K. K. Kroschwald, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central.
  • ResearchGate. How to reduce DMSO concentration in cell culture based assay?.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • T. Loftsson, et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • M. Zeeb, et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC - NIH.
  • M. S. Al-Suwayeh, et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH.
  • S. Lee, et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • M. Singh, et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
  • Abcam. Protein precipitation: A comprehensive guide.
  • S. Mun, et al. (2019). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC - PubMed Central.
  • Illumina. Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • M. Kim, et al. (2018). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. NIH.
  • ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media ?.
  • New England Biolabs. Quick Tips - What do I do if my master mix has a precipitate?. YouTube.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Emprumapimod Hydrochloride

Executive Summary & Mechanism of Action Emprumapimod hydrochloride (also known as PF-07265803 or ARRY-371797 ) is a highly potent, orally active, and selective inhibitor of p38α mitogen-activated protein kinase (p38α MAP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Emprumapimod hydrochloride (also known as PF-07265803 or ARRY-371797 ) is a highly potent, orally active, and selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK) . It is primarily utilized in research concerning dilated cardiomyopathy (DCM) due to LMNA mutations and acute inflammatory pain [1, 2].

The stability of this compound at -20°C is critical for maintaining its biochemical potency (IC50 ~100 pM for IL-6 inhibition). Improper storage or handling leads to hydrolytic degradation of the amide linkage or precipitation due to moisture absorption by the hydrochloride salt.

Significance of p38 MAPK Inhibition

The following pathway diagram illustrates the precise intervention point of Emprumapimod within the inflammatory signaling cascade.

p38_MAPK_Pathway Stress Cellular Stress / Pro-inflammatory Cytokines (LPS, TNF-α, IL-1β) MAP3K MAP3Ks (TAK1, ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38α MAPK (Target Protein) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, MSK1, ATF2) p38->Substrates Phosphorylation Emprumapimod Emprumapimod HCl (Inhibitor) Emprumapimod->p38  Direct Inhibition (ATP-competitive) Response Inflammatory Response (IL-6, TNF-α Production) Substrates->Response Transcription Activation

Figure 1: Emprumapimod inhibits p38α MAPK, preventing the phosphorylation of downstream substrates like MK2 and subsequent cytokine production.

Stability & Troubleshooting Guide (FAQ)

This section addresses specific issues researchers encounter when storing Emprumapimod HCl at -20°C.

Q1: I noticed a precipitate in my DMSO stock solution after thawing it from -20°C. Is the compound degraded?

Diagnosis: Likely DMSO freezing/crystallization , not chemical degradation. Technical Insight: Pure DMSO freezes at approximately 19°C. At -20°C, the solvent is solid. Upon thawing, the hydrochloride salt of Emprumapimod may transiently precipitate due to the "salting-out" effect if the DMSO absorbs atmospheric moisture (DMSO is highly hygroscopic).

Corrective Protocol:

  • Visual Check: Ensure the vial is at room temperature (RT).

  • Solubilization: Vortex vigorously for 30 seconds. If precipitate persists, warm the vial to 37°C for 2-3 minutes.

  • Verification: If the solution clears, the compound is stable. If a white solid remains that does not dissolve upon warming, moisture contamination may have caused irreversible hydrolysis or salt dissociation.

Q2: Can I store the reconstituted stock solution at -20°C indefinitely?

Answer: No. Expertise: While the solid powder is stable for 2 years at -20°C, solutions are kinetically unstable.

  • Risk: In DMSO, Emprumapimod HCl is prone to slow hydrolysis of its amide bonds if any water is present.

  • Recommendation:

    • Solid State: Stable for >2 years at -20°C [3].[1][2]

    • DMSO Solution (-20°C): Stable for 1 month maximum.

    • DMSO Solution (-80°C): Stable for 6 months .

Q3: I observed a loss of potency in my cell-based assay (RPMI-8226 cells). The stock was freeze-thawed 5 times.

Diagnosis: Freeze-Thaw Degradation. Causality: Repeated freeze-thaw cycles introduce condensation into the vial. The hydrochloride salt form is particularly sensitive to moisture, which can alter the local pH within the micro-environment of the solution, accelerating degradation.

Prevention Strategy:

  • Single-Use Aliquots: Always aliquot the master stock into low-binding tubes (e.g., 20 µL per tube) immediately after reconstitution.

  • Discard Rule: Never re-freeze an aliquot more than once.

Q4: How do I handle the hygroscopic nature of the Hydrochloride salt during weighing?

Answer: The HCl salt attracts moisture rapidly.

  • Equilibrate the original vial to room temperature before opening to prevent condensation on the cold solid.

  • Weigh quickly in a low-humidity environment.

  • If the powder appears "clumpy" or sticky, it has already absorbed moisture. This affects the molecular weight calculation (solvation weight) but usually not the chemical purity. Correction: Adjust the mass weighed to account for water weight if high precision is required, or rely on concentration checks via UV/HPLC.

Standardized Protocols

Protocol A: "Golden Standard" Reconstitution

Objective: Prepare a 10 mM Stock Solution free of moisture artifacts.

Materials:

  • Emprumapimod HCl (MW: 509.98 g/mol for HCl salt; Note: Verify if your batch is free base (473.52) or HCl salt. Calculations below assume HCl salt).

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

Workflow:

  • Calculate Volume: To prepare 10 mM stock from 1 mg of Emprumapimod HCl:

    
    
    
    
    
  • Add Solvent: Add the calculated volume of Anhydrous DMSO to the vial.

  • Mixing: Vortex for 1 minute. Inspect for clarity.

  • Aliquoting: Dispense into light-protective (amber) microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Serial Dilution for Aqueous Assays

Objective: Prevent precipitation when moving from DMSO to cell culture media.

Workflow:

  • Step 1: Dilute the 10 mM DMSO stock 1:10 in DMSO to create a 1 mM working solution.

  • Step 2: Dilute the 1 mM DMSO solution 1:100 into the culture medium (rapid mixing).

    • Result: 10 µM final concentration, 1% DMSO.

    • Note: Emprumapimod has limited aqueous solubility. Do not add the 10 mM stock directly to water/saline, as it will crash out of solution immediately.

Stability Data Summary

StateStorage TempStability DurationCritical Handling Note
Solid Powder -20°C> 2 YearsProtect from light and moisture. Desiccate.
Solid Powder 4°C2-4 WeeksShort-term only.
DMSO Stock -80°C6 MonthsPreferred for long-term solution storage.
DMSO Stock -20°C1 MonthSusceptible to freeze-thaw damage.
DMSO Stock 4°C< 1 WeekSignificant risk of hydrolysis.
Aqueous Buffer 4°C / RTHoursUnstable. Prepare fresh immediately before use.

References

  • Wright, D., et al. "ARRY-797, a potent and selective inhibitor of p38 map kinase, inhibits LPS-induced IL-6 and in vivo growth of RPMI-8226 human multiple myeloma cells."[3] Blood (2009).

  • Pfizer Inc. "PF-07265803 (Emprumapimod) Clinical Trials for Dilated Cardiomyopathy." ClinicalTrials.gov.

  • MedChemExpress. "Emprumapimod Hydrochloride Datasheet & Storage." MedChemExpress Product Resources.

  • PubChem. "Emprumapimod - Compound Summary." National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Optimizing DMSO Concentration for Emprumapimod Studies

Topic: Optimizing DMSO concentration for Emprumapimod cell viability Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist. Executive Summary: The Solubility-Viabili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing DMSO concentration for Emprumapimod cell viability Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Summary: The Solubility-Viability Paradox

Emprumapimod (PF-07265803) is a potent, selective inhibitor of p38α MAPK.[1][2][3] Like many small molecule inhibitors in this class, it is highly hydrophobic, requiring Dimethyl Sulfoxide (DMSO) for solubilization.[1]

The Critical Challenge: There is a fundamental tension in your experimental design. To keep Emprumapimod in solution, you need high DMSO. To keep your cells physiologically relevant, you need low DMSO.[1]

  • Solubility Risk: Diluting Emprumapimod directly from a high-concentration DMSO stock into aqueous media often causes "shock precipitation," leading to lower effective dosing and inconsistent IC50 values.[1]

  • Biological Artifact Risk: DMSO is not inert.[1] At concentrations >0.1%, it can induce oxidative stress and membrane permeabilization.[1] Crucially, DMSO stress activates the p38 MAPK pathway —the very target you are trying to inhibit. High vehicle concentrations can therefore mask the drug's efficacy, creating false negatives.[1]

This guide provides the technical protocols to resolve this paradox, ensuring your data reflects the drug's activity, not solvent artifacts.

Core Troubleshooting & FAQs

Q1: Why do I see crystals forming when I add Emprumapimod to my cell culture media?

Diagnosis: You are likely experiencing "Solvent Shock."[1] The Mechanism: When a hydrophobic compound dissolved in 100% DMSO is added directly to a large volume of aqueous media (e.g., 1 µL stock into 1 mL media), the local DMSO concentration drops instantly. The compound's solubility limit is exceeded before it can disperse, causing it to crash out of solution as micro-crystals. The Fix: Use an Intermediate Dilution Step .[1]

  • Dilute your 100% DMSO stock into a smaller volume of media (or PBS) to create a 10x or 100x intermediate solution.[1]

  • Vortex immediately and vigorously.[1]

  • Add this intermediate solution to your cells.[1] See Protocol B below for the exact workflow.

Q2: What is the "Safe" DMSO limit for my specific cell line?

Diagnosis: There is no universal "safe" limit, but <0.1% is the gold standard.[1] The Science: While robust cancer lines (e.g., HeLa, HepG2) may tolerate 0.5% DMSO, primary cells and sensitive lines (e.g., neurons, stem cells) can show stress responses at 0.1%.[1] Action: You must perform a Vehicle Tolerance Assay (Kill Curve) before starting drug treatment.[1] Do not rely on literature values alone; your specific passage number and media formulation affect tolerance.

Q3: How do I control for DMSO effects in a dose-response curve?

Diagnosis: Variable vehicle concentration. The Issue: If you perform serial dilutions of the drug in media, the high-dose wells have high DMSO, and low-dose wells have low DMSO. Any toxicity seen at high doses could be the DMSO, not the drug. The Fix: DMSO Normalization (Back-filling). Every well in your plate—from the highest drug dose to the "0 drug" control—must contain the exact same final percentage of DMSO (e.g., 0.1%).[1]

Technical Data & Specifications

Table 1: Emprumapimod Physicochemical Properties
PropertyValueNotes
CAS Number 869886-67-9
Molecular Weight ~473.52 g/mol
Solubility (DMSO) ≥ 30 mg/mL (~63 mM)Warm to 37°C if precipitation occurs.[1]
Solubility (Water) InsolubleDo not attempt aqueous stock preparation.[1]
Target p38α MAPKPathway is stress-inducible (DMSO sensitive).[1]
Table 2: Recommended DMSO Limits by Cell Type
Cell TypeMax Recommended DMSO (%)Mechanism of Toxicity
Primary Neurons < 0.05%Membrane excitability changes; apoptosis.[1]
Stem Cells (iPSCs) < 0.1%Differentiation bias; epigenetic shifts.[1]
Immortalized Lines (HeLa, HEK293) 0.1% - 0.5%Metabolic stress; G1 cell cycle arrest.[1]
Hepatocytes < 0.1%CYP enzyme induction/inhibition artifacts.[1]

Visual Workflows

Figure 1: The "DMSO Normalization" Dilution Workflow

This flowchart illustrates the correct method to prepare serial dilutions ensuring constant vehicle concentration.

DMSONormalization cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) DilutionPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->DilutionPlate Step 1: Serial Dilute MediaPlate Working Solution (Dilute 1:1000 into Media) DilutionPlate->MediaPlate Step 2: Transfer 1µL to 999µL Media (All wells = 0.1% DMSO) CellPlate Final Assay Plate (Cells + Drug) MediaPlate->CellPlate Step 3: Add to Cells

Caption: Figure 1. To prevent vehicle artifacts, perform serial dilutions in 100% DMSO first, then transfer to media.[1] This ensures every experimental well contains the exact same final DMSO percentage (e.g., 0.1%).

Figure 2: Troubleshooting Precipitation

Decision tree for resolving solubility issues during assay setup.

PrecipitationFix Start Precipitation Observed in Media? CheckConc Is Final Conc > 100 µM? Start->CheckConc ReduceConc Reduce Dose. Emprumapimod limit likely exceeded. CheckConc->ReduceConc Yes CheckMixing Did you add 100% DMSO directly to Media? CheckConc->CheckMixing No Shock Solvent Shock. Use Intermediate Dilution. CheckMixing->Shock Yes Warm Sonicate/Warm Stock to 37°C before use. CheckMixing->Warm No (Already diluted)

Caption: Figure 2. Diagnostic logic for resolving Emprumapimod precipitation events.

Validated Protocols

Protocol A: The DMSO Tolerance Test (Kill Curve)

Objective: Determine the maximum non-toxic DMSO concentration for your specific cells.

  • Seed Cells: Plate cells in a 96-well plate (e.g., 5,000 cells/well) and incubate for 24 hours to adhere.

  • Prepare DMSO Standards: In a separate tube, prepare culture media containing DMSO at the following percentages (v/v):

    • 0% (Media only control)[1]

    • 0.05%[4]

    • 0.1%[5][6][7]

    • 0.2%[8]

    • 0.5%[8][9][10][11]

    • 1.0%[9]

    • 2.0% (Positive toxicity control)[1]

  • Treat: Aspirate old media and add 100 µL of the DMSO-spiked media to triplicate wells.

  • Incubate: 24 to 72 hours (match your planned drug treatment duration).

  • Readout: Perform an MTT, CellTiter-Glo, or similar viability assay.[1]

  • Analysis: Plot Relative Viability vs. DMSO %.

    • Threshold: The highest concentration where viability remains >95% relative to the 0% control is your Max Tolerance .

Protocol B: Preparation of Emprumapimod with DMSO Normalization

Objective: Prepare a 10 µM treatment where the vehicle is controlled at 0.1%.

Materials:

  • Emprumapimod Powder (MW: 473.52)[1][2]

  • Anhydrous DMSO (Cell Culture Grade)[1]

  • Culture Media (Pre-warmed)[1]

Step 1: Master Stock (10 mM) [1]

  • Dissolve 1 mg of Emprumapimod in 211 µL of 100% DMSO.

  • Verification: Solution should be clear. If cloudy, vortex or warm to 37°C.[1]

Step 2: Serial Dilution (in DMSO)

  • Prepare a 96-well "Source Plate" (V-bottom recommended).[1]

  • Add 100% DMSO to columns 2–10.[1]

  • Add 10 mM stock to column 1.[1]

  • Perform 1:3 serial dilutions across the plate using DMSO as the diluent .

    • Result: You now have a gradient of drug concentrations, but they are all in 100% DMSO.

Step 3: Intermediate Dilution (The "Shock" Prevention) [1]

  • Prepare a "Working Plate" with cell culture media.[1]

  • Transfer 1 µL from each well of the DMSO Source Plate into 999 µL of media in the Working Plate (1:1000 dilution).

  • Mix thoroughly.[1][12]

    • Result: Column 1 is now 10 µM Drug + 0.1% DMSO.[1] Column 10 is low Drug + 0.1% DMSO.[1]

    • Crucial: Even the "0 Drug" control wells must receive 1 µL of pure DMSO to match the 0.1% vehicle background.

Step 4: Treat Cells

  • Transfer the media from the Working Plate to your cells.

References

  • PubChem. (2025).[1][3] Emprumapimod | C24H29F2N5O3 | CID 67411502.[1][3] National Library of Medicine.[1] [Link][1]

  • National Institutes of Health (NIH). (2013).[1] Assay Guidance Manual: Cell Viability Assays. [Link]

  • MDPI. (2022).[1][13] Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link][9]

Sources

Optimization

Technical Support Center: Optimizing p38 Inhibitor Bioavailability in Rodents

Status: Online Agent: Senior Application Scientist Ticket ID: P38-PK-RODENT-OPT Subject: Troubleshooting Low Oral Bioavailability ( ) in Preclinical Rodent Models Welcome You have reached the Tier 3 Technical Support gui...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: P38-PK-RODENT-OPT Subject: Troubleshooting Low Oral Bioavailability (


) in Preclinical Rodent Models

Welcome

You have reached the Tier 3 Technical Support guide for p38 MAPK inhibitor development. A recurring issue with p38 inhibitors (e.g., the pyridinyl-imidazole class like SB-203580) is their tendency to exhibit "brick dust" properties—high crystallinity and high melting points—coupled with rapid metabolic clearance in rodents.

This guide moves beyond generic advice to address the specific physicochemical and metabolic barriers inherent to this kinase inhibitor class.

Module 1: Diagnostic Workflow

The Problem: You administered your p38 inhibitor orally (PO) to rats or mice, and the plasma exposure (


) is negligible.

The Root Cause Analysis: Before changing the molecule or the formulation, you must identify if the failure is Solubility-Limited or Permeability/Metabolism-Limited .

Step 1: The Intravenous (IV) Benchmark

You cannot troubleshoot oral bioavailability (


) without an IV arm.
  • Protocol: Administer 1 mg/kg IV (bolus or short infusion).

  • Metric: Calculate Total Clearance (

    
    ).
    
  • Threshold:

    • If

      
       of hepatic blood flow (
      
      
      
      ), your problem is Metabolic Stability (High Clearance).
    • If

      
       is low but oral 
      
      
      
      is low, your problem is Absorption/Solubility .
Step 2: The "Brick Dust" vs. "Grease Ball" Test
  • Brick Dust: High Melting Point (

    
    C), Low Solubility, Low LogP. Action: Requires Formulation (Particle size reduction/ASD).
    
  • Grease Ball: Low Melting Point, High LogP (

    
    ), High Permeability. Action: Requires MedChem (Metabolic blocking).
    
Diagnostic Logic Diagram

DiagnosticTree start Issue: Low Oral Bioavailability (F) iv_test Step 1: Check IV Clearance (CL) start->iv_test high_cl High CL (>70% liver blood flow) iv_test->high_cl Rapid Elimination low_cl Low/Moderate CL iv_test->low_cl Stable in Blood metabolism Root Cause: Metabolic Instability (High First-Pass Extraction) high_cl->metabolism solubility_check Step 2: Check Solubility & MP low_cl->solubility_check met_fix Solution: MedChem (Block Metabolic Sites) metabolism->met_fix brick_dust High MP (>200°C) + Low Sol solubility_check->brick_dust Crystalline Limited grease_ball High LogP + High Sol (Lipid) solubility_check->grease_ball Permeability Limited sol_fix Solution: Formulation (ASD, Nanosuspension) brick_dust->sol_fix grease_ball->sol_fix Lipid Formulation

Caption: Decision tree for isolating the cause of poor bioavailability. MP = Melting Point; ASD = Amorphous Solid Dispersion.

Module 2: Formulation Solutions

If your p38 inhibitor is a "brick dust" molecule (common with rigid aromatic scaffolds like SB-203580), standard suspensions (e.g., Methylcellulose) will fail because the dissolution rate is too slow to match the rodent GI transit time.

Strategy A: Nanosuspensions (Top Recommendation)

Rodents have faster GI transit times than humans. Reducing particle size increases the surface area, improving dissolution velocity (


).

Protocol: Wet Media Milling

  • Vehicle: 0.5% HPMC (Hydroxypropyl methylcellulose) + 0.1% Tween 80 in water.

  • Process: Combine API (Active Pharmaceutical Ingredient) with Zirconia beads (0.5–1.0 mm) in a planetary mill.

  • Milling: Run at 400 rpm for 4 hours.

  • QC: Verify particle size (

    
     nm) using Dynamic Light Scattering (DLS).
    
  • Result: This can increase

    
     by 5–10x compared to a micronized suspension.
    
Strategy B: Amorphous Solid Dispersions (ASD)

For compounds that crystallize rapidly, you must "freeze" them in an amorphous state using a polymer matrix.

Protocol: Solvent Evaporation

  • Solvent: Dissolve API and Polymer (HPMC-AS or PVP-VA64) in Acetone/Methanol (1:1). Ratio 1:3 (Drug:Polymer).

  • Evaporation: Rotary evaporate or spray dry to remove solvent.

  • Reconstitution: Resuspend the resulting powder in water immediately prior to dosing.

Vehicle Comparison Table
Vehicle SystemBest ForProsCons
0.5% MC / Tween 80 Initial ScreeningSimple, standard.Fails for low solubility compounds (

).
PEG 400 / Water (40:60) "Grease Balls"Solubilizes lipophilic drugs.Can cause diarrhea in rodents; limits dose volume.
Cyclodextrins (HP-

-CD)
Small MoleculesMolecular encapsulation.Expensive; requires specific cavity fit.
Vitamin E TPGS P-gp SubstratesSolubilizer + P-gp inhibitor.Waxy solid; requires heating to formulate.

Module 3: Structural Modification (MedChem)

If your diagnostic (Module 1) showed High Clearance , formulation alone will not fix the issue. You must modify the structure to survive the rodent liver.

Tactic 1: Disrupting Planarity

Many p38 inhibitors (e.g., imidazoles) are flat. Flat molecules stack well (high crystal energy) and dissolve poorly.

  • Fix: Introduce an

    
     center (e.g., replace a phenyl ring with a saturated piperidine or introduce a methyl group to force a twist).
    
  • Effect: This lowers the Melting Point (MP), drastically improving solubility without adding polar groups that might reduce permeability.

Tactic 2: Blocking Metabolic Soft Spots

Rodent CYP450 enzymes are aggressive toward electron-rich aromatic rings.

  • Fix: Fluorination.[1] Replace Hydrogen with Fluorine at the para-position of phenyl rings or on metabolic "hotspots."

  • Effect: The C-F bond is stronger and resists oxidation, extending half-life (

    
    ).
    
Optimization Cycle Diagram

OptimizationCycle design Design: Disrupt Planarity (Add sp3 centers) make Synthesis: Generate Analogues design->make test_vitro In Vitro: Microsomal Stability (Rat Liver) make->test_vitro test_vitro->design If unstable (Add F/Cl) test_vivo In Vivo: Rat PK (IV/PO) test_vitro->test_vivo If stable test_vivo->design If Low F (Check Sol)

Caption: Iterative cycle for structural optimization of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My compound has good solubility in DMSO, so I used 5% DMSO in water. Why did it precipitate in the rat's stomach? A: This is the "Crash Out" effect. DMSO is a cosolvent. When diluted into the aqueous environment of the stomach (pH 3–4 in rats), the solubility capacity drops exponentially, causing the drug to precipitate as large crystals.

  • Fix: Use a surfactant (Tween 80) or a precipitation inhibitor (HPMC) in your vehicle to maintain supersaturation.

Q2: Why is the bioavailability 60% in dogs but only 5% in rats? A: This is likely a metabolic rate difference. Rats have a much higher cardiac output and hepatic blood flow per kg than dogs or humans, leading to faster clearance of high-extraction drugs.

  • Check: Compare in vitro intrinsic clearance (

    
    ) in Rat Microsomes vs. Dog Microsomes. If Rat 
    
    
    
    is much higher, this confirms species-specific metabolism.

Q3: Is P-glycoprotein (P-gp) efflux killing my absorption? A: p38 inhibitors are often P-gp substrates. Since P-gp pumps drug out of the gut wall back into the lumen, it limits absorption.

  • Test: Run a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., Verapamil). If the Efflux Ratio drops significantly with the inhibitor, P-gp is your culprit.

References

  • Preclinical pharmacokinetics of SB-203580, a potent inhibitor of p38 mitogen-activated protein kinase. Source: Xenobiotica (PubMed).[2] Context: Establishes the baseline challenges (non-linear PK, variable bioavailability) for p38 inhibitors in rodents.

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Source: Journal of Medicinal Chemistry. Context: Validates the structural modification strategy (Tactic 1) of disrupting planarity to improve solubility.

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. Source: Expert Opinion on Drug Delivery (via ResearchGate). Context: Provides the basis for the formulation protocols (Nanosuspensions/ASD) described in Module 2.

  • Pharmacokinetic Boosting of Kinase Inhibitors. Source: Pharmaceutics (PMC). Context: Discusses metabolic barriers (CYP3A4) and strategies like boosting or structural modification to overcome high clearance.

Sources

Troubleshooting

Technical Support Center: Emprumapimod (ARRY-797) Stability &amp; Degradation

This guide serves as a specialized Technical Support Center for researchers working with Emprumapimod (ARRY-797) . It is designed to troubleshoot stability issues, identify degradation products, and optimize experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with Emprumapimod (ARRY-797) . It is designed to troubleshoot stability issues, identify degradation products, and optimize experimental conditions.

Product Identity: Emprumapimod (ARRY-797; PF-07265803) Pharmacology: p38 MAPK Inhibitor (p38


 selective)
Chemical Class:  Quinazoline/Benzimidazole derivative with a difluorophenyl ether and amide-functionalized side chain.

⚠️ CRITICAL DISAMBIGUATION: Do not confuse Emprumapimod (ARRY-797) with Ralimetinib (LY2228820) . While both are p38 inhibitors, they are distinct chemical entities with different stability profiles. This guide specifically addresses ARRY-797.

Module 1: Diagnostic FAQs (Troubleshooting)

Q1: I observe a new peak at RRT ~0.95 or ~1.05 in my HPLC chromatogram after 24 hours in solution. What is this?

Diagnosis: This is likely the Des-amido Hydrolysis Product or the N-Oxide Impurity .

  • Mechanism: Emprumapimod contains a terminal primary amide (

    
    ) on its side chain. In aqueous buffers (especially pH < 4 or pH > 8), this hydrolyzes to the corresponding carboxylic acid (
    
    
    
    ).
  • Differentiation:

    • Hydrolysis Product (Acid): Elutes earlier (lower retention time) in Reverse Phase HPLC due to increased polarity from the carboxylic acid group.

    • N-Oxide: If stored in non-degassed solvents or exposed to light, the tertiary amine (dimethylamine tail) can oxidize. This typically elutes slightly earlier than the parent peak but has a distinct mass shift (+16 Da).

Q2: My DMSO stock solution has turned from colorless to light yellow. Is it still usable?

Diagnosis: This indicates early-stage Photo-oxidation or Trace Metal Contamination .

  • Risk Assessment: If the color change is faint, the potency is likely >98%. However, p38 inhibitors containing electron-rich ether linkages (like the difluorophenoxy group in Emprumapimod) can form chromophoric radical species upon light exposure.

  • Action: Perform a "System Suitability Test" (see Module 2). If purity is >95%, it is usable for cell-based assays but not for IC50 determination or kinetics.

  • Prevention: Store DMSO stocks in amber glass vials wrapped in foil at -20°C.

Q3: There is a white precipitate in my aqueous working solution (PBS, pH 7.4).

Diagnosis: pH-Dependent Solubility Crash .

  • Cause: Emprumapimod is a weak base. In acidic conditions (pH < 5), it is protonated and soluble. At neutral/basic pH (pH > 7), the uncharged free base predominates, which has poor aqueous solubility (<10

    
    M).
    
  • Fix: Do not dissolve directly in PBS. Dissolve in 100% DMSO first, then dilute into the media/buffer, ensuring the final DMSO concentration is 0.1–0.5% to maintain solubility.

Module 2: Detailed Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to quantify degradation products.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic core) and 210 nm (Amide bonds)
Column Temp 30°C
Protocol B: Forced Degradation Profiling (Stress Testing)

Perform this to validate your storage conditions.

  • Acid Stress: Dissolve Emprumapimod to 1 mg/mL in 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Expected Result: >10% degradation. Major product: Side-chain carboxylic acid (Hydrolysis of terminal amide).

  • Oxidative Stress: Dissolve to 1 mg/mL in 0.3%

    
    . Incubate at RT for 2 hours.
    
    • Expected Result: Formation of N-Oxide (on the dimethylamine tail) and potentially S-oxide (if mesylate salt is used, though less likely to interfere).

  • Photostability: Expose solid powder to 1.2 million lux-hours (standard ICH Q1B).

    • Expected Result: Minor degradation. The difluorophenyl ether is relatively stable, but the crystalline lattice may discolor.

Module 3: Degradation Pathways & Visualization

Figure 1: Stability Testing Decision Tree

Use this workflow to determine if your Emprumapimod batch is compromised.

StabilityWorkflow Start Start: Visual Inspection of Stock Solution Clear Solution is Clear/Colorless Start->Clear Cloudy Precipitate or Turbidity Start->Cloudy Yellow Yellow/Brown Discoloration Start->Yellow HPLC Run HPLC (Protocol A) Clear->HPLC Fail Purity < 95% Discard & Re-purchase Cloudy->Fail Solubility Crash Yellow->HPLC CheckPurity Check Purity % (Area Under Curve) HPLC->CheckPurity Pass Purity > 98% Proceed with Assay CheckPurity->Pass No extra peaks CheckPurity->Fail Multiple peaks Investigate Identify Impurity Peak CheckPurity->Investigate Single new peak AcidImpurity RRT < 1.0 (Hydrolysis/Acid) Investigate->AcidImpurity Aqueous Storage OxideImpurity Mass +16 Da (N-Oxide) Investigate->OxideImpurity Light/Air Exposure

Caption: Decision matrix for evaluating Emprumapimod stock integrity prior to biological assays.

Figure 2: Hypothesized Chemical Degradation Pathway

Based on the functional group chemistry of ARRY-797 (Amide/Amine).

DegradationPathway Parent Emprumapimod (ARRY-797) (Active Drug) Hydrolysis Hydrolysis (Acid/Base) Target: Terminal Amide Parent->Hydrolysis pH < 4 or pH > 9 Oxidation Oxidation (Peroxide/Air) Target: Tertiary Amine Parent->Oxidation Light / O2 ProdA Degradant A: Carboxylic Acid Derivative (Loss of NH3) Hydrolysis->ProdA ProdB Degradant B: N-Oxide Impurity (+16 Da) Oxidation->ProdB

Caption: Primary degradation routes: Hydrolysis of the side-chain amide and N-oxidation of the dimethylamine.

Module 4: Storage & Handling Best Practices

VariableRecommendationScientific Rationale
Solid State -20°C, DesiccatedPrevents hygroscopic moisture uptake which catalyzes amide hydrolysis.
Solvent DMSO (Anhydrous)Avoids protic solvents (water/ethanol) which accelerate hydrolysis.
Freeze/Thaw Max 3 cyclesRepeated condensation introduces water into DMSO stocks.
Light Amber VialsProtects the difluorophenyl ether moiety from photolytic radical formation.

References

  • Campbell, R. M., et al. (2014).[1] Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity. Molecular Cancer Therapeutics.[1][2] (Note: Cited for general p38 inhibitor class stability and assay protocols).

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Pfizer/Array BioPharma. (2018). Emprumapimod (ARRY-797) Clinical Trial Documentation. ClinicalTrials.gov Identifier: NCT03439514. [3]

  • Bhattacharjee, D., et al. (2023). Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor.[4] Cell Chemical Biology. (Clarifies the distinction between Ralimetinib and other p38 inhibitors).

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Emprumapimod (hydrochloride)

Topic: [1][2][3][4][5] Executive Safety Directive Compound Identity: Emprumapimod (PF-07265803) Hydrochloride Primary Hazard: High-Potency Bioactive Kinase Inhibitor (p38α MAPK) Default Biosafety Level: BSL-2 practices r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3][4][5]

Executive Safety Directive

Compound Identity: Emprumapimod (PF-07265803) Hydrochloride Primary Hazard: High-Potency Bioactive Kinase Inhibitor (p38α MAPK) Default Biosafety Level: BSL-2 practices recommended for powder handling due to high potency (


 < 1 nM) and potential reproductive toxicity risks common to this class.

Biological Rationale & Risk Assessment

As a Senior Application Scientist, I prioritize the "why" behind safety protocols. Emprumapimod is not merely a chemical irritant; it is a highly specific signal transduction modulator.

The Mechanism of Risk: Emprumapimod targets p38 Mitogen-Activated Protein Kinase (p38 MAPK) . This pathway is a critical "stress sensor" in human physiology, regulating cytokine production (IL-6, TNF-


) and cell differentiation.
  • Bioavailability: The hydrochloride salt form significantly increases water solubility compared to the free base, enhancing mucosal absorption if inhaled.

  • Systemic Risk: Accidental exposure does not just cause a chemical burn; it can systemically dampen your immune response to pathogens or disrupt embryogenesis (p38 is vital for placental development).

Graphviz Diagram: p38 MAPK Inhibition Pathway This diagram illustrates the specific biological cascade you are interrupting, validating the need for strict containment.

p38_Pathway Stress Cellular Stress / Cytokines (LPS, TNF-alpha) MAP3K MAP3K (TAK1, ASK1) Stress->MAP3K Activates MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (alpha) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Effectors (MK2, ATF2, HSP27) p38->Substrates Activates Emprumapimod Emprumapimod HCl (Inhibitor) Emprumapimod->p38 High Affinity Blockade (IC50 ~100 pM) Response Inflammatory Response (IL-6, TNF-alpha Production) Substrates->Response Gene Expression

Caption: Emprumapimod blocks the p38 cascade, preventing downstream inflammatory signaling. Accidental exposure can systemically alter immune modulation.

The PPE Matrix: A Layered Defense System

Do not rely on a generic SDS. Treat this compound as an Occupational Exposure Band (OEB) 4 substance (1–10


g/m³) until specific toxicology data proves otherwise.
Protection LayerComponentSpecification & Logic
Respiratory Primary: Fume HoodClass II Biological Safety Cabinet (BSC) or Chemical Fume Hood. Never handle powder on an open bench.
Secondary: RespiratorIf weighing outside a hood is unavoidable (not recommended): N95 is insufficient. Use P100 or PAPR due to the fine particle size of the HCl salt.
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (extended cuff, 5-8 mil). Why? DMSO (common solvent) permeates latex instantly, carrying the drug through the skin.
Dermal (Body) Lab Coat + Sleeves Tyvek® wrist sleeves are mandatory to bridge the gap between glove and coat. Standard cotton coats absorb liquids; use a disposable, liquid-impermeable apron for stock solution prep.
Ocular Safety Goggles Indirect-vent safety goggles. Safety glasses with side shields are acceptable only if working strictly behind a sash.

Operational Workflow: From Weighing to Waste

Phase A: Weighing & Solubilization (Critical Risk Zone)

The hydrochloride salt is often hygroscopic (absorbs moisture) and prone to static charge .

  • Static Control: Place an ionizing fan or anti-static gun inside the weigh station. Static makes the powder "jump," creating invisible aerosols.

  • Taring: Tare the vial with the cap on before opening.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas.

  • Solvent Addition:

    • Technique: Add the solvent (DMSO or Water) to the powder , not the powder to the solvent. This prevents a "puff" of displaced air containing drug particles.

    • Note: Emprumapimod HCl is soluble in DMSO (>50 mg/mL). When dissolving in water, the pH may drop slightly; ensure your buffer capacity is sufficient for downstream assays.

Phase B: Experimental Handling (In Vitro/In Vivo)
  • In Vitro: When pipetting stock solutions (e.g., 10 mM in DMSO), eject tips gently against the sidewall of the waste container to avoid splash-back.

  • In Vivo (Dosing): If preparing suspensions for oral gavage (e.g., in Methylcellulose), wear a surgical mask and face shield. Animal sneezes/movements can aerosolize the suspension.

Phase C: Decontamination & Spills

Standard 70% Ethanol is insufficient for degradation. It only spreads the compound.

  • Contain: Cover spill with absorbent pads.

  • Deactivate: Use a 10% Bleach (Sodium Hypochlorite) solution or a specialized surfactant/oxidizer mix (e.g., Contrad® 70). The oxidative power helps break down the heterocyclic structure.

  • Clean: Wipe twice with the deactivating agent, then rinse with water.

  • Verify: For high-frequency handling areas, use a UV light (if the compound fluoresces) or periodic swab testing to verify containment.

Decision Logic: PPE Selection

Use this flowchart to determine the required safety level based on your specific operation.

PPE_Decision Start Handling Emprumapimod HCl State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Pipetting HighRisk High Risk: Fume Hood + P100 + Double Gloves Solid->HighRisk Always Qty Quantity? Liquid->Qty Qty->HighRisk > 10 mM Stock MedRisk Med Risk: Fume Hood + Single Gloves Qty->MedRisk < 10 uM Working Soln LowRisk Low Risk: Benchtop (if sealed) + Gloves Qty->LowRisk Sealed Plate Handling

Caption: Protocol selection based on physical state and concentration. Powder handling always defaults to High Risk.

References

  • MedChemExpress. (2023).[6] Emprumapimod hydrochloride Safety Data Sheet. Retrieved from

  • Pfizer Inc. (2021). p38 MAPK Inhibitor Clinical Development & Safety Profile. (Contextual data derived from clinical trial safety summaries for PF-07265803).
  • Cayman Chemical. (2023). General Safety Guidelines for Kinase Inhibitors. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

  • PubChem. Emprumapimod Compound Summary. National Library of Medicine. Retrieved from

Sources

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